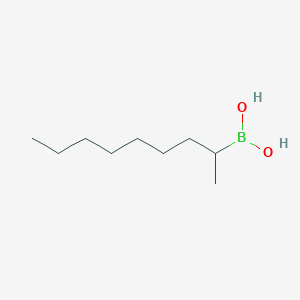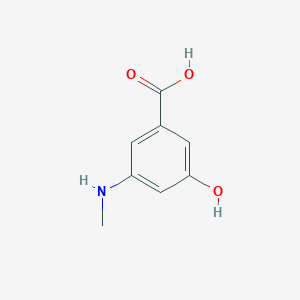
2-(5-Ethylthiophen-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethylthiophen-2-YL)acetic acid: is an organic compound with the molecular formula C₈H₁₀O₂S . It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound features a thiophene ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylthiophen-2-YL)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene derivatives. The reaction typically uses ethylthiophene as the starting material, which undergoes acylation with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with sulfur sources to form the thiophene ring. This method can be adapted to introduce the ethyl and acetic acid substituents at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylthiophen-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like or , leading to the formation of sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using .
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization. Common reagents include (e.g., bromine) and .
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-(5-Ethylthiophen-2-YL)ethanol.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(5-Ethylthiophen-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It serves as a precursor in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to modulate biological pathways involving thiophene derivatives.
Industry: Utilized in the production of specialty chemicals and materials, such as corrosion inhibitors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(5-Ethylthiophen-2-YL)acetic acid is largely dependent on its interactions with biological targets. The compound can interact with enzymes and receptors through its thiophene ring and acetic acid moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
2-(5-Ethylthiophen-2-YL)acetic acid can be compared with other thiophene derivatives such as:
Thiophene-2-acetic acid: Lacks the ethyl substituent, leading to different chemical and biological properties.
2-(5-Methylthiophen-2-YL)acetic acid: Contains a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
2-(5-Phenylthiophen-2-YL)acetic acid: Features a phenyl group, resulting in increased steric hindrance and altered electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
70596-08-6 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(5-ethylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C8H10O2S/c1-2-6-3-4-7(11-6)5-8(9)10/h3-4H,2,5H2,1H3,(H,9,10) |
InChI Key |
LHGIEVDPYLVDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)




![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)

